molecular formula C23H14F3NO5 B11165814 7-methyl-5-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one

7-methyl-5-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B11165814
M. Wt: 441.4 g/mol
InChI Key: NWUWGEBQGNZPTA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like 7-methyl-5-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

7-methyl-5-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative of the compound.

Scientific Research Applications

7-methyl-5-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methyl-5-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one is not well-documented. its structural features suggest that it may interact with various molecular targets and pathways. For example, the presence of the nitro group and the trifluoromethyl group could influence its reactivity and binding affinity to specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a chromen-2-one core, a nitrophenoxy group, and a trifluoromethyl group. This combination of structural features imparts unique chemical and biological properties, making it valuable for research and development.

Properties

Molecular Formula

C23H14F3NO5

Molecular Weight

441.4 g/mol

IUPAC Name

7-methyl-5-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C23H14F3NO5/c1-13-9-19(31-18-8-7-15(23(24,25)26)11-17(18)27(29)30)22-16(14-5-3-2-4-6-14)12-21(28)32-20(22)10-13/h2-12H,1H3

InChI Key

NWUWGEBQGNZPTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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